3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is an organic compound characterized by its unique structure, which includes a benzoyl chloride functional group substituted with cyclopropylmethoxy and difluoromethoxy groups. This compound is recognized for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its reactivity and ability to form various derivatives. The compound's CAS number is 672883-68-0, and its molecular formula is CHClFO with a molecular weight of 276.66 g/mol .
The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride typically follows a two-step process:
The molecular structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride features:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride exhibits several chemical reactivities:
Common nucleophiles used in these reactions include:
Reactions are usually carried out under anhydrous conditions, often in the presence of bases like pyridine or triethylamine to facilitate nucleophilic attack .
The mechanism of action for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride primarily involves its role as an acylating agent. It reacts with nucleophilic sites in various substrates, promoting the formation of new chemical bonds. This property makes it valuable in organic synthesis, particularly in constructing complex organic molecules where it serves as a key intermediate .
The compound has been characterized using various analytical techniques including NMR spectroscopy and IR spectroscopy, which confirm its structural integrity and functional groups present .
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride has several notable applications:
The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid serves as the critical precursor to the target acyl chloride. Two principal routes dominate industrial production:
Halogenation-Oxidation Pathway: This method starts with 3-hydroxy-4-hydroxybenzaldehyde, which undergoes selective O-alkylation with cyclopropylmethyl bromide in the presence of base (e.g., potassium carbonate) to yield 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde [1] [4]. Subsequent difluoromethylation uses chlorodifluoromethane (HCFC-22) under alkaline conditions (sodium hydroxide) to install the difluoromethoxy group, producing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. Final oxidation to the carboxylic acid employs sodium chlorite (NaClO₂) and sulfamic acid in an aqueous acetic acid system at 0-5°C, achieving yields >85% [1] [6].
Direct Carboxylation Route: Alternative approaches bypass the aldehyde intermediate. One patent describes the Kolbe-Schmitt carboxylation of 2-(cyclopropylmethoxy)-1-(difluoromethoxy)benzene using potassium carbonate and carbon dioxide under high pressure (5-7 bar) at 150°C. While avoiding oxidation steps, this method suffers from lower regioselectivity (~70% yield) and requires rigorous purification [5].
Table 1: Synthesis Pathways for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Halogenation-Oxidation | HCFC-22/NaOH; NaClO₂/NH₂SO₃H/AcOH (0-5°C) | 85-92 | ≥98 | High regioselectivity |
Kolbe-Schmitt Carboxylation | K₂CO₃/CO₂ (150°C, 7 bar) | 68-72 | 90-92 | Avoids oxidation reagents |
Conversion of the benzoic acid precursor to the corresponding acyl chloride employs two main chlorinating agents, each with distinct reaction profiles:
Thionyl Chloride (SOCl₂): This reagent remains the industrial standard due to its low cost and gaseous byproducts (SO₂, HCl). The reaction proceeds efficiently in solvent-free conditions or in ethyl acetate at 30-60°C. Crucially, catalytic N,N-dimethylformamide (DMF, 0.5-1.5 mol%) is required to activate SOCl₂ via formation of the Vilsmeier-Haack complex, which attacks the carboxylic acid. Under optimized conditions (1.2 eq SOCl₂, 1 mol% DMF, 40°C, 3-4 h), conversions exceed 99%, yielding the benzoyl chloride with >98% purity [3] [8]. A significant advantage is the facile removal of excess SOCl₂ and solvent under reduced pressure at 40-50°C, minimizing thermal decomposition or sublimation losses of the product [3].
Oxalyl Chloride ((COCl)₂): While less common industrially, oxalyl chloride offers advantages for temperature-sensitive substrates. It reacts at lower temperatures (-10°C to 25°C) and generates liquid byproducts (CO, CO₂). However, it is more expensive and requires strict moisture control. Studies indicate potential for impurity formation (e.g., amide VI from residual 3,5-dichloro-4-aminopyridine in downstream reactions) unless meticulously purified, limiting its adoption for large-scale synthesis of this specific benzoyl chloride [5].
Table 2: Chlorination Agents for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl Chloride Synthesis
Chlorinating Agent | Typical Conditions | Reaction Byproducts | Max. Yield (%) | Key Limitation |
---|---|---|---|---|
Thionyl Chloride | 1.2 eq, DMF (1 mol%), 40°C, Ethyl Acetate | SO₂, HCl | 100 | Requires controlled distillation temps |
Oxalyl Chloride | 1.5 eq, DMF (1 mol%), -10°C→25°C, CH₂Cl₂ | CO, CO₂ | 95 | Higher cost; moisture sensitivity |
Solvent choice critically impacts yield and purity due to the thermally labile nature of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (sublimes above 70°C). Traditional toluene-based processes required concentration at 70-90°C post-reaction, causing significant product sublimation and thermal decomposition (purity ~80-90%, yield ≤80%) [3]. Ethyl acetate (EtOAc) emerged as a superior alternative due to:
Patented processes demonstrate that using EtOAc as the solvent with SOCl₂/DMF achieves near-quantitative yields (98-100%) and purity >97% after low-temperature concentration. This eliminates the need for complex purification before the subsequent amide coupling step in Roflumilast synthesis [3] [7].
N,N-Dimethylformamide (DMF) acts as a potent catalyst in the chlorination reaction, typically at 0.5-2.0 mol% relative to the benzoic acid. Its mechanism involves:
Optimal DMF loading is critical: insufficient catalyst (≤0.3 mol%) slows the reaction, while excess (>3 mol%) can lead to colored impurities requiring additional washing steps. The standard protocol uses 1.0 mol% DMF in ethyl acetate, achieving 98-100% conversion with minimal purification [3] [5] [7].
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